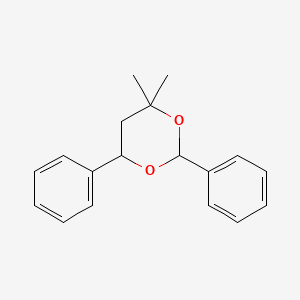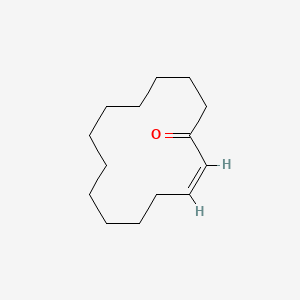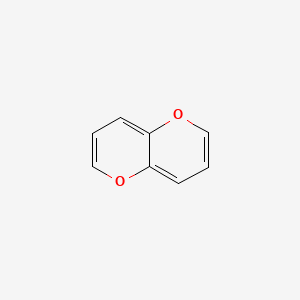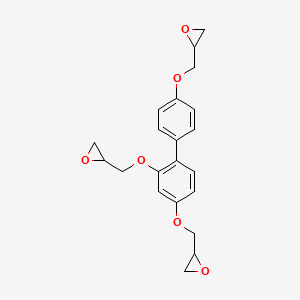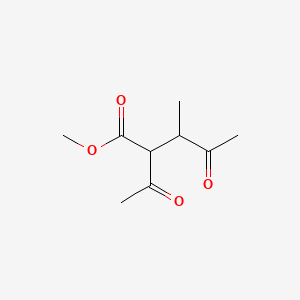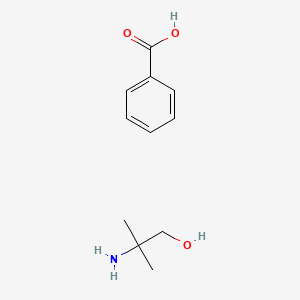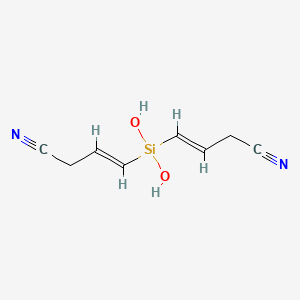
4,4'-(Dihydroxysilylene)bis-3-butenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Dihydroxysilylene)bis-3-butenenitrile is a chemical compound with the molecular formula C8H10N2O2Si and a molecular weight of 194.2627 g/mol . This compound is characterized by the presence of a silylene group bonded to two hydroxyl groups and two butenenitrile groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4,4’-(Dihydroxysilylene)bis-3-butenenitrile involves several steps. One common method includes the reaction of a silylene precursor with butenenitrile under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Chemical Reactions Analysis
4,4’-(Dihydroxysilylene)bis-3-butenenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.
Scientific Research Applications
4,4’-(Dihydroxysilylene)bis-3-butenenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and materials.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 4,4’-(Dihydroxysilylene)bis-3-butenenitrile involves its interaction with specific molecular targets and pathways. The silylene group can form strong bonds with various atoms, leading to the formation of stable complexes. These interactions can affect the activity of enzymes and other proteins, influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4,4’-(Dihydroxysilylene)bis-3-butenenitrile can be compared with other similar compounds, such as:
4,4’-(Dihydroxysilylene)bis-3-butenenitrile analogs: These compounds have similar structures but different functional groups, leading to variations in their chemical properties and applications.
Silylene-based compounds: These compounds share the silylene group but differ in the other functional groups attached, resulting in different reactivity and uses.
Butenenitrile derivatives: These compounds contain the butenenitrile group but lack the silylene group, leading to different chemical behavior and applications.
4,4’-(Dihydroxysilylene)bis-3-butenenitrile stands out due to its unique combination of functional groups, which confer specific chemical properties and make it valuable for various scientific research applications.
Properties
CAS No. |
93941-76-5 |
|---|---|
Molecular Formula |
C8H10N2O2Si |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
(E)-4-[[(E)-3-cyanoprop-1-enyl]-dihydroxysilyl]but-3-enenitrile |
InChI |
InChI=1S/C8H10N2O2Si/c9-5-1-3-7-13(11,12)8-4-2-6-10/h3-4,7-8,11-12H,1-2H2/b7-3+,8-4+ |
InChI Key |
NWBDTFZXRXRGIT-FCXRPNKRSA-N |
Isomeric SMILES |
C(C#N)/C=C/[Si](O)(O)/C=C/CC#N |
Canonical SMILES |
C(C=C[Si](C=CCC#N)(O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



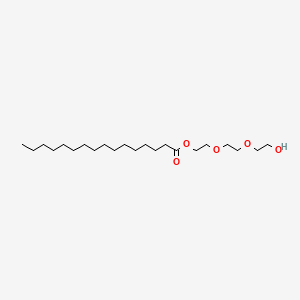

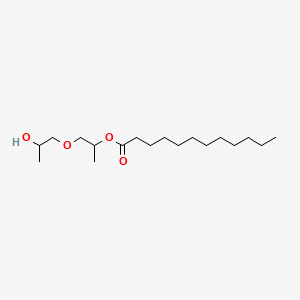
![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
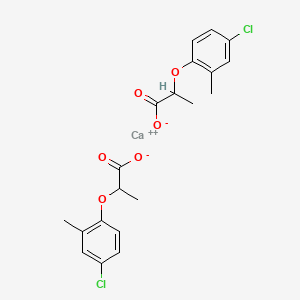
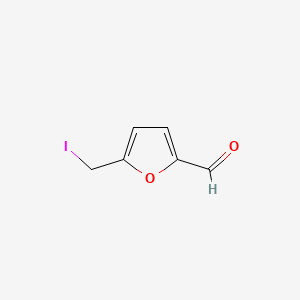
![[(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B12657714.png)
